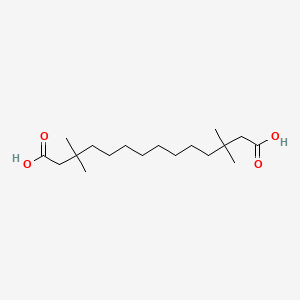
3,3,12,12-Tetramethyltetradecanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,12,12-Tetramethyltetradecanedioic acid is a branched dicarboxylic acid with the molecular formula C18H34O4 It is a derivative of tetradecanedioic acid, characterized by the presence of four methyl groups at the 3 and 12 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,12,12-Tetramethyltetradecanedioic acid typically involves the alkylation of tetradecanedioic acid. One common method is the Friedel-Crafts alkylation, where tetradecanedioic acid is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,12,12-Tetramethyltetradecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,3,12,12-Tetramethyltetradecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating metabolic disorders.
Industry: Utilized in the production of specialty polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3,12,12-Tetramethyltetradecanedioic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in fatty acid metabolism, leading to alterations in metabolic pathways. The compound’s branched structure allows it to fit into enzyme active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecanedioic acid: The parent compound without methyl substitutions.
3-Methyl-tetradecanedioic acid: A mono-methylated derivative.
12-Methyl-tetradecanedioic acid: Another mono-methylated derivative.
Uniqueness
3,3,12,12-Tetramethyltetradecanedioic acid is unique due to its multiple methyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25570-16-5 |
|---|---|
Formule moléculaire |
C18H34O4 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3,3,12,12-tetramethyltetradecanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-17(2,13-15(19)20)11-9-7-5-6-8-10-12-18(3,4)14-16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22) |
Clé InChI |
SRJWQXGYTPCQBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCCCCCC(C)(C)CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


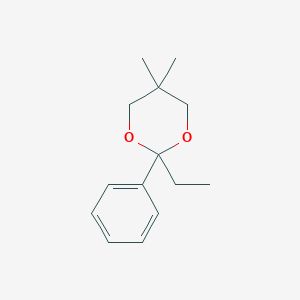
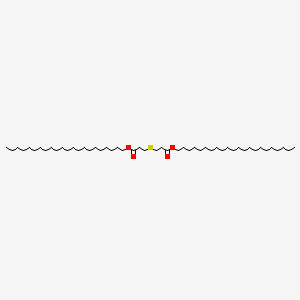
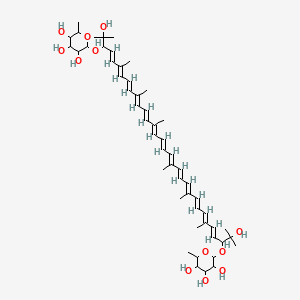
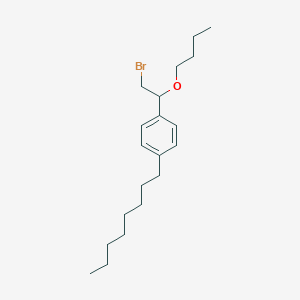
![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
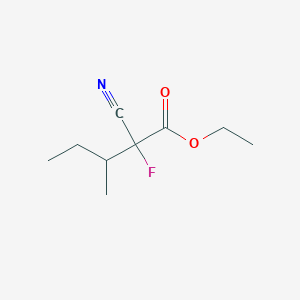
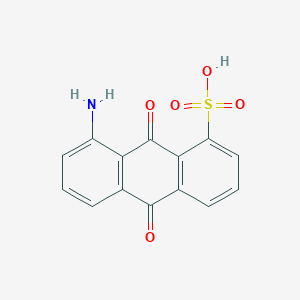
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)


![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
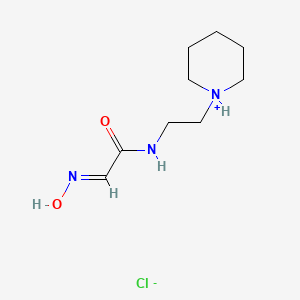
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
